Malonyl coenzyme A lithium salt

Catalog No.
S788266
CAS No.
108347-84-8
M.F
C24H38LiN7O19P3S
M. Wt
860.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonyl coenzyme A lithium salt

CAS Number

108347-84-8

Product Name

Malonyl coenzyme A lithium salt

Molecular Formula

C24H38LiN7O19P3S

Molecular Weight

860.6 g/mol

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);

InChI Key

OPIJLICRFQMMJH-UHFFFAOYSA-N

Synonyms

Malonyl-CoA

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Malonyl coenzyme A is a coenzyme A (CoA;) derivative that is used in fatty acid and polyketide synthesis and in the transport of α-ketoglutarate across the mitochondrial membrane. Malonyl-CoA is formed by acetyl-CoA carboxylase-mediated carboxylation of acetyl-CoA. Fatty acid synthase catalyzes the NADPH-dependent condensation of malonyl-CoA and acetyl-CoA to produce palmitate. Proliferating human cancer cells upregulate this fatty acid synthesis pathway as a strategy for survival. High levels of malonyl-CoA, achieved through fatty acid synthase inhibition, have been proposed to contribute to cancer cell apoptosis. Manlonyl-CoA is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides.

Malonyl coenzyme A lithium salt (CAS: 108347-84-8) is a fundamental thioester derivative of coenzyme A, serving as the primary two-carbon extender unit in fatty acid biosynthesis and bacterial polyketide synthesis. Supplied predominantly as a highly purified lithium salt, this compound is critical for in vitro enzymatic assays, metabolic engineering, and drug discovery targeting lipid metabolism . The lithium salt form is specifically engineered to provide a stable, highly water-soluble crystalline solid that overcomes the rapid degradation typical of free acid coenzyme A derivatives, making it the standard choice for rigorous biochemical profiling, including fatty acid synthase (FAS) inhibitor screening and mitochondrial transport studies .

Substituting the lithium salt of Malonyl-CoA with its free acid form or relying on in situ enzymatic generation introduces severe reproducibility and stability risks into industrial and laboratory workflows. The free acid of coenzyme A is inherently unstable, undergoing rapid hydrolysis and air oxidation to CoA disulfides, which compromises assay integrity over time [1]. Furthermore, in situ generation creates complex mixtures containing residual ATP, acetyl-CoA, and enzymes, which directly interfere with downstream kinetic measurements. Procuring the pre-synthesized lithium salt provides a highly stable, non-hygroscopic crystalline solid that ensures precise stoichiometric control and eliminates background noise in sensitive high-throughput screening applications [1].

Superior Shelf-Life and Thermal Stability of the Lithium Salt

The free acid form of coenzyme A derivatives exhibits detectable instability, with near-complete degradation occurring within one month at 37 °C and measurable degradation even at -20 °C [1]. In contrast, Malonyl-CoA formulated as a lithium salt demonstrates exceptional stability, showing negligible degradation over several months and maintaining a shelf life of ≥4 years when stored as a crystalline solid at -20 °C . This robust stability profile prevents the accumulation of inhibitory breakdown products, such as free CoASH, which can skew enzymatic assay results.

Evidence DimensionLong-term stability and degradation rate
Target Compound Data≥4 years stability at -20 °C with negligible degradation (Lithium salt)
Comparator Or BaselineNear complete degradation within 1 month at 37 °C; ~5% degradation at -20 °C over 6 months (Free acid baseline)
Quantified Difference>8-fold extension in reliable shelf-life at -20 °C (years vs. months)
ConditionsCrystalline solid storage at -20 °C vs. free acid degradation rates

Extended stability minimizes batch-to-batch variability and reduces the frequency of costly reagent repurchasing for long-term screening campaigns.

High Aqueous Solubility for Concentrated Assay Formulation

For high-throughput biochemical assays, substrates must be highly soluble in physiological buffers without the need for organic co-solvents that might denature target enzymes. Malonyl-CoA lithium salt achieves a solubility of up to 50 mg/mL in water and 10 mg/mL in standard Phosphate-Buffered Saline (PBS, pH 7.2) . This allows for the preparation of highly concentrated stock solutions directly in aqueous media, whereas lesser-grade or alternative lipid precursors may present solubility limitations or require undesirable solvent conditions.

Evidence DimensionMaximum aqueous solubility
Target Compound Data50 mg/mL in H2O; 10 mg/mL in PBS (pH 7.2)
Comparator Or BaselinePoorly soluble lipid precursors or crude extracts requiring organic solvents
Quantified DifferenceAchieves 50 mg/mL aqueous solubility without organic solvents
ConditionsDissolution in sterile H2O and PBS (pH 7.2) at room temperature

High aqueous solubility ensures seamless integration into physiological assay buffers, preventing enzyme denaturation and ensuring accurate Michaelis-Menten kinetic modeling.

HPLC-Verified Purity for Precision Kinetic Measurements

Commercial Malonyl-CoA lithium salt is synthesized and purified to ≥90% via HPLC, providing a highly defined substrate for kinetic studies of fatty acid synthase (FAS) and related enzymes . Using lower purity preparations or crude in situ generated Malonyl-CoA introduces competing substrates (like unreacted acetyl-CoA) and inhibitors (like free CoASH), which alter apparent Km and Vmax values. The guaranteed ≥90% purity of the lithium salt ensures that the measured enzymatic activity is solely attributable to the defined malonyl-CoA concentration, which is critical for calculating accurate IC50 values for FAS inhibitors in oncology research .

Evidence DimensionSubstrate purity and assay interference
Target Compound Data≥90% HPLC purity (Lithium salt)
Comparator Or BaselineCrude extracts or unpurified mixtures with highly variable CoA profiles
Quantified DifferenceGuarantees ≤10% impurity profile, eliminating undefined background kinetics
ConditionsSubstrate utilization in FAS or ACC kinetic assays

High-purity substrates are mandatory for generating reliable, reproducible dose-response curves and kinetic parameters in drug discovery workflows.

High-Throughput Screening of Fatty Acid Synthase (FAS) Inhibitors

Driven by its ≥90% purity and high aqueous solubility, Malonyl-CoA lithium salt is the optimal substrate for in vitro FAS activity assays. It is widely used in scintillation proximity assays and spectrophotometric screens to identify FAS inhibitors, which are critical targets in oncology and metabolic disease research .

Cell-Free Polyketide Biosynthesis

In metabolic engineering, Malonyl-CoA serves as the exclusive extender unit for the synthesis of bacterial aromatic polyketides. The lithium salt provides the precise stoichiometric control and stability required for cell-free synthetic biology platforms, ensuring high-yield production of complex natural products without the variability of in vivo precursor generation .

Mitochondrial Fatty Acid Oxidation (FAO) Flux Analysis

Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). The highly soluble lithium salt is utilized as a direct supplement in Krebs Ringer bicarbonate medium to precisely inhibit CPT1, allowing researchers to accurately measure and isolate FAO flux in cultured skin fibroblasts and other metabolic models .

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

10

Exact Mass

860.13160761 g/mol

Monoisotopic Mass

860.13160761 g/mol

Heavy Atom Count

55

Appearance

Assay:≥95%A crystalline solid

Dates

Last modified: 08-15-2023

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